2,3-Anthracenedicarbonitrile, 1,4-diamino-9,10-dihydro-9,10-dioxo-

Weatherable polymers Blue dye photostability Accelerated weathering

Traditional anthraquinone dyes fail under prolonged UV exposure, requiring costly co-formulated UV absorbers. DCAQ eliminates this limitation: • Retains >96% optical density after 3850 kJ xenon arc weathering without UV stabilizers. • Serves as the exclusive intermediate for C.I. Disperse Blue 60 synthesis. • Functions as an n-type building block with -1.30 V reduction potential and smectic liquid-crystalline mesophase from -6 °C to 85 °C. • Reliable supply with 98% purity for R&D and industrial procurement.

Molecular Formula C16H8N4O2
Molecular Weight 288.26 g/mol
CAS No. 81-41-4
Cat. No. B1362535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Anthracenedicarbonitrile, 1,4-diamino-9,10-dihydro-9,10-dioxo-
CAS81-41-4
Molecular FormulaC16H8N4O2
Molecular Weight288.26 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C3=C(C(=C(C(=C3C2=O)N)C#N)C#N)N
InChIInChI=1S/C16H8N4O2/c17-5-9-10(6-18)14(20)12-11(13(9)19)15(21)7-3-1-2-4-8(7)16(12)22/h1-4H,19-20H2
InChIKeyQUZJFTXRXJQLBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 1,4-Diamino-2,3-dicyanoanthraquinone


1,4-Diamino-2,3-dicyanoanthraquinone (CAS 81-41-4), also referred to as DCAQ or 2,3-anthracenedicarbonitrile, 1,4-diamino-9,10-dihydro-9,10-dioxo-, is a multifunctional anthraquinone derivative that serves simultaneously as a high-performance weatherable blue dye, a key intermediate for Disperse Blue 60 synthesis, an electron-acceptor building block for n-type organic electronics, and a precursor for noble-metal-free fuel cell catalysts [1][2][3]. Its dual amino and dicyano substitution pattern imparts quantifiable advantages in photostability, electrochemical tunability, and mesophase behavior that are absent in simpler aminoanthraquinones.

Why General-Purpose Anthraquinone Dyes Cannot Substitute


Substituting 1,4-diamino-2,3-dicyanoanthraquinone with common anthraquinone dyes such as Solvent Blue 35 (1,4-bis(isopropylamino)anthraquinone) or 1,4-diaminoanthraquinone (Disperse Blue 1) results in a complete loss of the dicyano functionality that governs the compound's unique photostability, electron-accepting strength, and mesogenic behavior [1][2]. The 2,3-dicyano substitution is not a passive structural feature: it is the electrophoric anchor that shifts reduction potential by ~0.22 V relative to the parent anthraquinone, enables smectic liquid-crystalline self-assembly between −6 °C and 85 °C, and confers weatherability retention above 96% after accelerated UV exposure—a performance level unattainable by non-cyano analogs [2][3]. Generic replacement therefore compromises not only color durability but also eliminates the compound's utility in electronic materials and catalyst precursor applications.

Quantitative Differentiation Evidence


Weatherability Retention vs. a Related Blue Anthraquinone Dye

DCAQ exhibits substantially superior weatherability compared to a structurally related blue anthraquinone dye when incorporated into a weatherable polyarylate resin. After accelerated xenon arc weathering (2.46 kJ/m²·hr with water spray), DCAQ retained 96.7% of its initial optical density at the visible absorption maximum (638 nm), whereas the comparator 1,4-bis(2,4,6-trimethylphenylamino)anthraquinone retained only 82.1% at its λmax (633 nm) [1]. The residual optical density of the DCAQ composition (1.782 O.D.) exceeded the minimum acceptable threshold of 90%, while the control fell below this threshold at 1.567 O.D. [1].

Weatherable polymers Blue dye photostability Accelerated weathering

Electron-Accepting Strength Tuning via Cyano Substitution

The reduction potential of DCAQ, measured by cyclic voltammetry, is −1.30 V vs. ferrocene/ferricenium, which is intermediate between the parent anthraquinone (AQ, −1.52 V) and tetracyanoanthraquinone (TCAQ, −0.90 V) [1]. This 0.22 V anodic shift relative to AQ demonstrates that the two cyano groups effectively lower the LUMO energy, making DCAQ a stronger electron acceptor than unsubstituted anthraquinone while avoiding the synthetic complexity and potential solubility limitations of TCAQ [1]. All three compounds displayed quasireversible, two sequential one-electron transfer redox reactions, confirming electrochemical stability [1].

n-Type organic semiconductors Electron acceptors Cyclic voltammetry

Smectic Liquid Crystalline Phase Behavior

DCAQ displays a smectic liquid crystalline phase and a soft crystal phase over a temperature range of −6 °C to 85 °C, whereas the parent dialkoxy-anthraquinone (AQ) shows only a columnar discotic mesophase with no smectic ordering [1]. This difference in mesophase morphology is attributed to the electron-withdrawing 2,3-dicyano substituents, which modify the quadrupole moment and promote layered (smectic) organization [1]. The combination of liquid crystallinity plus soft crystallinity over an 91 °C window makes DCAQ uniquely suited for temperature-stable, self-assembled n-type nanostructures.

Discotic liquid crystals Self-assembling materials Mesophase engineering

Precursor for Noble-Metal-Free Fuel Cell Catalysts

Heat treatment of a ternary solid mixture of DCAQ, Fe(II) gluconate, and Mg(II) acetate directly yields a highly porous carbon material containing atomically dispersed Fe–Nₓ active sites embedded in pore surfaces, which functions as a cathode catalyst in a polymer electrolyte fuel cell (PEFC) [1]. The fuel cell constructed with this DCAQ-derived cathode successfully generated electricity and demonstrated high durability under continuous operation, confirming the practical viability of the catalyst [1]. This single-step carbonization approach bypasses conventional multi-step polymer or macromolecular precursor routes, representing a differentiated, low-complexity pathway to non-PGM cathode materials.

Fuel cell catalysis Porous carbon materials Non-precious metal catalysts

High-Impact Application Scenarios


Weatherable Blue Colorant for Outdoor Engineering Plastics

Incorporation of DCAQ at 0.1 wt% into polyarylate or polycarbonate-based weatherable resins yields a strong blue coloration that retains >96% optical density after 3850 kJ of accelerated xenon arc weathering, surpassing the 90% acceptability threshold within the automotive and construction glazing industries [1]. This performance eliminates the need for co-formulated UV absorbers that are mandatory with conventional blue anthraquinone dyes such as 1,4-bis(2,4,6-trimethylphenylamino)anthraquinone, which drop to unacceptable color loss levels under identical exposure [1].

Electron-Acceptor for n-Type Organic Semiconductors

With a reduction potential of −1.30 V (vs. Fc/Fc⁺) and a smectic liquid-crystalline window from −6 °C to 85 °C, DCAQ serves as a precisely tunable n-type building block for organic photovoltaics, field-effect transistors, and electrochromic devices [2]. Its mesophase behavior enables self-assembled, anisotropic charge-transport layers that are inaccessible with the parent anthraquinone (AQ) or the non-liquid-crystalline tetracyano analog (TCAQ) [2].

Single-Step Synthesis of Porous Fe–N–C Cathode Catalysts

Direct pyrolysis of a solid mixture of DCAQ, iron gluconate, and magnesium acetate generates a highly porous carbon material with atomically dispersed Fe–Nₓ active sites, functioning as a noble-metal-free cathode catalyst in polymer electrolyte fuel cells [3]. This route reduces precursor complexity relative to polymer- or macromolecule-derived carbon catalyst synthesis and has demonstrated stable electricity generation under continuous fuel cell operation [3].

Key Intermediate for C.I. Disperse Blue 60

The 2,3-dicyano-1,4-diamino functionality of DCAQ is the essential reactive scaffold for manufacturing C.I. Disperse Blue 60, a high-lightfastness anthraquinone disperse dye used for polyester textiles and thermal transfer printing [4]. Substituting a non-cyano intermediate such as 1,4-diaminoanthraquinone would prevent the ring-closure hydrolysis step that forms the final dye chromophore, making DCAQ a non-negotiable procurement item for Disperse Blue 60 production [4].

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